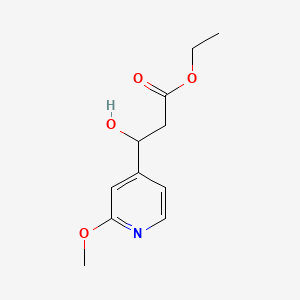
Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate is an organic compound with a complex structure that includes a pyridine ring substituted with a methoxy group and a hydroxy group on a propanoate chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反应分析
Types of Reactions
Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Oxo-3-(2-methoxy-4-pyridyl)propanoate.
Reduction: Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanol.
Substitution: Various substituted pyridyl propanoates depending on the nucleophile used.
科学研究应用
Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism by which Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups on the pyridine ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.
相似化合物的比较
Similar Compounds
Ethyl 3-Hydroxy-3-(4-methoxyphenyl)propanoate: Similar structure but with a phenyl ring instead of a pyridine ring.
Ethyl 3-Hydroxy-3-(2-methoxyphenyl)propanoate: Similar structure but with a methoxy group on the phenyl ring.
Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate: Lacks the methoxy group on the pyridine ring.
Uniqueness
Ethyl 3-Hydroxy-3-(2-methoxy-4-pyridyl)propanoate is unique due to the presence of both a hydroxy group and a methoxy group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse interactions and applications that are not possible with similar compounds lacking these groups.
属性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-3-(2-methoxypyridin-4-yl)propanoate |
InChI |
InChI=1S/C11H15NO4/c1-3-16-11(14)7-9(13)8-4-5-12-10(6-8)15-2/h4-6,9,13H,3,7H2,1-2H3 |
InChI 键 |
FHJCNWVLQNRGOM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=CC(=NC=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















